molecular formula C14H15N3O2 B2900978 8-Nitro-2-piperidin-1-ylquinoline CAS No. 292053-55-5

8-Nitro-2-piperidin-1-ylquinoline

Cat. No. B2900978
CAS RN: 292053-55-5
M. Wt: 257.293
InChI Key: HKMZIKCSVMFQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Nitro-2-piperidin-1-ylquinoline is a chemical compound with the molecular formula C14H15N3O2. It is a derivative of quinoline, a class of compounds that are important in the pharmaceutical industry .


Synthesis Analysis

The synthesis of this compound and its derivatives could involve intra- and intermolecular reactions . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

The mechanism of action of 8-Nitro-2-piperidin-1-ylquinoline involves the inhibition of specific enzymes through the formation of covalent bonds with key amino acid residues. This inhibition can result in the modulation of various signaling pathways, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific enzymes and pathways targeted. These effects can include changes in cell proliferation, apoptosis, and differentiation, as well as alterations in cellular metabolism and energy production.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 8-Nitro-2-piperidin-1-ylquinoline in lab experiments is its potency and specificity, which allows for precise targeting of specific enzymes and signaling pathways. However, this compound can also have off-target effects and may not be suitable for use in certain experimental systems.

Future Directions

There are several potential future directions for research involving 8-Nitro-2-piperidin-1-ylquinoline. These include the development of new synthetic methods for producing this compound, the identification of additional target enzymes and pathways, and the exploration of potential therapeutic applications in various disease states. Additionally, further studies may be needed to fully understand the biochemical and physiological effects of this compound and to optimize its use in experimental systems.

Synthesis Methods

The synthesis of 8-Nitro-2-piperidin-1-ylquinoline involves several steps, including the reaction of 2-chloroquinoline with piperidine, followed by nitration and reduction. The resulting compound is purified through column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

One of the primary applications of 8-Nitro-2-piperidin-1-ylquinoline is in the study of various biological processes, including protein-protein interactions and enzyme activity. This compound has been shown to be a potent inhibitor of several key enzymes involved in cellular signaling pathways, making it a valuable tool for investigating the mechanisms underlying these processes.

properties

IUPAC Name

8-nitro-2-piperidin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-17(19)12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8H,1-3,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMZIKCSVMFQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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